molecular formula C17H16FNO2 B8594648 3-{4-[(3-Fluorophenyl)methoxy]phenyl}-N-methylprop-2-enamide CAS No. 649740-42-1

3-{4-[(3-Fluorophenyl)methoxy]phenyl}-N-methylprop-2-enamide

Cat. No. B8594648
CAS RN: 649740-42-1
M. Wt: 285.31 g/mol
InChI Key: UJADAMWKPZWYJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[(3-Fluorophenyl)methoxy]phenyl}-N-methylprop-2-enamide is a useful research compound. Its molecular formula is C17H16FNO2 and its molecular weight is 285.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-{4-[(3-Fluorophenyl)methoxy]phenyl}-N-methylprop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{4-[(3-Fluorophenyl)methoxy]phenyl}-N-methylprop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

649740-42-1

Product Name

3-{4-[(3-Fluorophenyl)methoxy]phenyl}-N-methylprop-2-enamide

Molecular Formula

C17H16FNO2

Molecular Weight

285.31 g/mol

IUPAC Name

3-[4-[(3-fluorophenyl)methoxy]phenyl]-N-methylprop-2-enamide

InChI

InChI=1S/C17H16FNO2/c1-19-17(20)10-7-13-5-8-16(9-6-13)21-12-14-3-2-4-15(18)11-14/h2-11H,12H2,1H3,(H,19,20)

InChI Key

UJADAMWKPZWYJT-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C=CC1=CC=C(C=C1)OCC2=CC(=CC=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

500 mg (1.72 mmol) of the crude 3-[4-(3-fluoro-benzyloxy)-phenyl]-acryloyl chloride is dissolved in 2 ml dichloromethane and 0.4 ml of a 41% solution of methylamine in water is added. The reaction mixture is heated under reflux for about 3 hours, cooled, filtered and washed with cold dichloromethane to yield 149 mg (30%) of a colorless solid. MS: m/e=286.2 (M+).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
30%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.